molecular formula C16H22N4O4S2 B2797136 N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 1171711-35-5

N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No. B2797136
CAS RN: 1171711-35-5
M. Wt: 398.5
InChI Key: KEWLUXBYUIEOBY-UHFFFAOYSA-N
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Description

N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C16H22N4O4S2 and its molecular weight is 398.5. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Staining Applications

N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide derivatives are known for their strong binding affinity to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property is utilized in fluorescent DNA stains for cellular and molecular biology research, aiding in chromosome and nuclear staining, as well as in flow cytometry analysis. Such compounds are derived from families of minor groove binders, providing a basis for rational drug design and molecular studies related to DNA sequence recognition and binding (Issar & Kakkar, 2013).

Therapeutic Applications and Drug Design

The compound’s structure is beneficial in the design of drugs targeting neuropsychiatric disorders through modulation of dopamine D2 receptors. These receptors are crucial for treating conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore with high D2R affinity includes aromatic moieties, cyclic amines, and aromatic/heteroaromatic lipophilic fragments, showcasing the compound's versatility in therapeutic applications (Jůza et al., 2022).

Pharmaceutical Impurities and Synthesis

In pharmaceutical research, the compound serves as a basis for studying the synthesis of impurities in proton pump inhibitors like omeprazole. This includes exploring novel synthesis methods and understanding the formation of pharmaceutical impurities, which is crucial for developing safer and more effective drugs (Saini et al., 2019).

Piperazine Derivatives in Drug Development

Piperazine derivatives, which include the compound , are significant in developing drugs with various therapeutic uses, such as antipsychotic, antidepressant, anticancer, and antiviral agents. Research on piperazine derivatives has highlighted their flexibility as a pharmacophore, demonstrating their potential in drug discovery for treating diverse diseases. This versatility underscores the importance of such compounds in medicinal chemistry and drug development processes (Rathi et al., 2016).

properties

IUPAC Name

N-[2-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S2/c1-18(26(3,22)23)11-15(21)19-6-8-20(9-7-19)16-17-13-5-4-12(24-2)10-14(13)25-16/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWLUXBYUIEOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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